5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde
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Description
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-31398 and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Tetrahydroisoquinolin-4-ols : Benzaldehydes with electron-donating substituents, including derivatives like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, can be utilized in the synthesis of 5-aryloxazolidines. These intermediates can be rearranged into tetrahydroisoquinolin-4-ols, a class of compounds with various applications in medicinal chemistry (Moshkin & Sosnovskikh, 2013).
Synthesis of Anti-tumor Activities in Quinazoline Derivatives : Quinazoline derivatives, synthesized using compounds including 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, have shown potential in the development of anti-tumor agents. These compounds demonstrate inhibitory effects on cell proliferation in various cancer cell lines (Li, 2015).
Development of Non-steroidal Anti-inflammatory and Analgesic Agents : The synthesis of novel azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, using compounds like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, has shown potential in creating non-steroidal anti-inflammatory and analgesic agents. These compounds exhibit significant anti-inflammatory and analgesic activity compared to standard drugs (Kumar, Lal, & Rani, 2014).
Synthesis of N-Benzyl-β-Hydroxyphenethylamines : Benzaldehydes, including derivatives like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, can react to form intermediates which then undergo ring-opening to yield N-benzyl-β-hydroxyphenethylamines. These are valuable in the preparation of tetrahydroisoquinolines, which have applications in various fields of chemical research (Moshkin & Sosnovskikh, 2013).
Biochemical and Pharmaceutical Research
Synthesis of Novel Quinazolin-4 (3H)-one with Triazoles Moiety : Compounds synthesized using 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde can be useful in the development of novel quinazolin-4 (3H)-ones. These have potential applications in the pharmaceutical industry due to their unique structural and functional properties (Xi, 2014).
Development of Heterocyclic Azomethine Compounds as Analytical Reagents : Derivatives of benzaldehydes, like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, are used in synthesizing heterocyclic azomethine compounds. These compounds have potential as analytical reagents in various chemical analyses (Otomo & Kodama, 1973).
Synthesis of Quinoxaline Derivatives for Antimicrobial Activities : The synthesis of quinoxaline derivatives using compounds like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde has been explored for potential antimicrobial activities. These synthesized compounds show promising results against various microbial strains (Singh et al., 2010).
properties
IUPAC Name |
5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORRTAULCHBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde |
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